
1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with an aminopropyl group and a methyl group
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one typically involves the reaction of 3-methyl-1h-pyrazol-5(4h)-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane.
Scientific Research Applications
1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one can be compared with similar compounds such as:
1-(3-Aminopropyl)imidazole: Similar in structure but with an imidazole ring instead of a pyrazolone ring.
3-(3-Aminopropyl)-1-methyl-1h-pyrazol-5(4h)-one: A positional isomer with the aminopropyl group attached at a different position.
1-(3-Aminopropyl)-3-methyl-1h-pyrazol-4(5h)-one: Another isomer with a different arrangement of the pyrazolone ring
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(3-aminopropyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2-5,8H2,1H3 |
InChI Key |
BALNEJROJNDFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


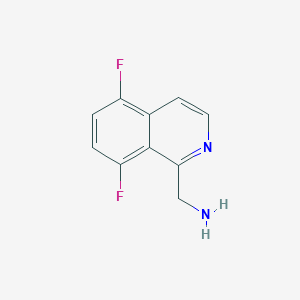
![1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13338777.png)

![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
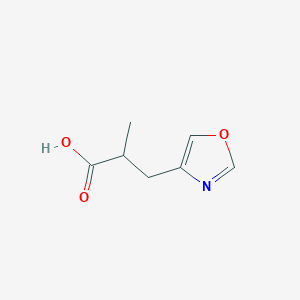
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
![(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)
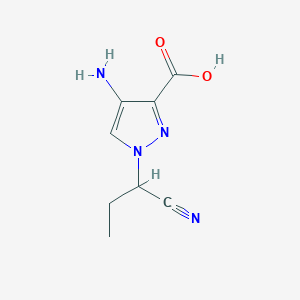
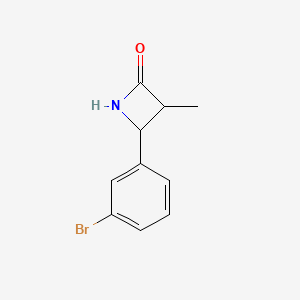
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
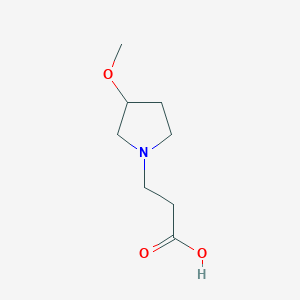
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
